molecular formula C6H6BrNO2 B7503075 5-bromo-N-methylfuran-3-carboxamide

5-bromo-N-methylfuran-3-carboxamide

Cat. No.: B7503075
M. Wt: 204.02 g/mol
InChI Key: UHKDFTPBULNVRL-UHFFFAOYSA-N
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Description

5-Bromo-N-methylfuran-3-carboxamide is an organic compound belonging to the furan family It features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position, with the nitrogen atom of the carboxamide group further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methylfuran-3-carboxamide typically involves the bromination of N-methylfuran-3-carboxamide. This can be achieved through the following steps:

    Bromination: N-methylfuran-3-carboxamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position of the furan ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of 5-substituted N-methylfuran-3-carboxamides.

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of N-methylfuran-3-carboxamide derivatives.

Scientific Research Applications

5-Bromo-N-methylfuran-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxamide group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

    5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound features a thiazole ring instead of a simple methyl group, offering different biological activities and applications.

    N-benzyl-5-bromo-N-methylfuran-3-carboxamide: This compound has a benzyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological properties.

Uniqueness: 5-Bromo-N-methylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its furan ring structure and bromine substitution make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

5-bromo-N-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-5(7)10-3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKDFTPBULNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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